Product packaging for Benzo(k)fluranthen-3-ol(Cat. No.:CAS No. 100516-18-5)

Benzo(k)fluranthen-3-ol

Cat. No.: B3044868
CAS No.: 100516-18-5
M. Wt: 268.3 g/mol
InChI Key: OEAYRRFHJFFNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzo(k)fluranthen-3-ol, with the molecular formula C20H12O and a molecular weight of 268.309 g/mol, is a hydroxy-substituted polycyclic aromatic hydrocarbon (PAH) . This compound is structurally derived from Benzo[k]fluoranthene, a pale yellow crystalline PAH that is poorly soluble in most solvents . As a hydroxy derivative, it is of significant interest in metabolic and toxicological studies. PAHs like its parent compound are known to require metabolic activation to exert their biological effects, often being converted to phenols, dihydrodiols, and ultimately reactive diol-epoxides . These metabolites can form DNA adducts, leading to DNA damage and mutations in critical genes such as RAS and P53, which are key mechanisms in the tumorigenic potential of many PAHs . Researchers utilize this compound to investigate the metabolic pathways and the formation of DNA-adducts specific to fluoranthene-based PAHs . Its physical properties, including a calculated density of 1.379 g/cm³ and a high boiling point of approximately 527.2°C, are indicative of a stable, complex aromatic system . This product is intended for research purposes only and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12O B3044868 Benzo(k)fluranthen-3-ol CAS No. 100516-18-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100516-18-5

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

benzo[k]fluoranthen-3-ol

InChI

InChI=1S/C20H12O/c21-19-9-8-15-18-11-13-5-2-1-4-12(13)10-17(18)14-6-3-7-16(19)20(14)15/h1-11,21H

InChI Key

OEAYRRFHJFFNIU-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C4=CC=CC5=C(C=CC(=C54)C3=CC2=C1)O

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC5=C(C=CC(=C54)C3=CC2=C1)O

Other CAS No.

100516-18-5

Origin of Product

United States

Environmental Occurrence and Formation Pathways of Benzo K Fluoranthen 3 Ol

Anthropogenic and Natural Precursor Sources of Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are widespread environmental pollutants primarily formed during the incomplete combustion of organic materials. researchgate.net While PAHs can originate from natural processes, the predominant sources are anthropogenic. researchgate.net The parent compound, Benzo(k)fluoranthene, is not produced commercially in isolation but is found as a component of complex PAH mixtures. tpsgc-pwgsc.gc.cainchem.org

Incomplete Combustion Processes (e.g., Fossil Fuels, Biomass, Waste Incineration, Vehicular Emissions)

The primary source of PAHs in the environment is the incomplete combustion of organic matter. wikipedia.org This includes a wide array of common processes. More than half of global PAH emissions are attributed to the burning of wood and other biofuels, such as crop residues. wikipedia.org In urban settings, vehicular emissions from cars and trucks are a substantial source of PAHs in particulate air pollution. wikipedia.org Other significant combustion sources include:

Burning of fossil fuels like coal and oil for power generation and heating. cdc.gov

Domestic activities such as wood-burning stoves, fireplaces, and cooking on kerosene (B1165875) or wood stoves. frontiersin.orgdcceew.gov.au

Incineration of municipal and industrial waste. cdc.govnih.gov

Tobacco smoke. inchem.org

Industrial Processes (e.g., Coal Coking, Aluminum Smelters)

Numerous industrial activities are significant contributors to PAH emissions. High concentrations of PAHs are often found near industrial sites. wikipedia.org Key industrial sources include:

Coal Coking: The production of coke from coal is a major source of PAHs, including Benzo(k)fluoranthene. tpsgc-pwgsc.gc.ca

Aluminum Production: Aluminum smelters that utilize Soderberg electrodes are known to release PAHs. tpsgc-pwgsc.gc.cacdc.gov

Iron and Steel Production: These facilities contribute to industrial PAH emissions. frontiersin.org

Coal Gasification Plants: These plants are also identified as producers of PAHs. cdc.gov

Petroleum and Coal Derivatives (e.g., Coal Tar, Creosote (B1164894), Bitumen, Asphalt)

PAHs are natural constituents of fossil fuels like petroleum and coal. wikipedia.orgcdc.gov Consequently, their derivatives are rich in these compounds. Benzo(k)fluoranthene is commonly found mixed with other PAHs in commercial products derived from coal and petroleum. tpsgc-pwgsc.gc.ca These materials can release PAHs into the environment through use, spills, or leakage. frontiersin.org

Coal Tar and Coal Tar Pitch: These are complex mixtures of aromatic hydrocarbons containing significant amounts of PAHs. tpsgc-pwgsc.gc.cacdc.gov

Creosote: Used as a wood preservative, creosote is a major source of PAH contamination in soil and water near manufacturing facilities. wikipedia.orgtpsgc-pwgsc.gc.ca

Bitumen and Asphalt: Used extensively in road paving and roofing, these materials contain and can release PAHs. tpsgc-pwgsc.gc.cacdc.gov

Natural Emissions (e.g., Forest Fires, Volcanic Activities)

While anthropogenic activities are the dominant source, natural processes also contribute to the environmental load of PAHs. frontiersin.org These natural emissions are generally considered less significant on a global scale compared to human-caused sources. frontiersin.org

Forest and Bush Fires: The natural burning of biomass during forest fires releases large quantities of PAHs into the atmosphere. wikipedia.orgenviro.wiki

Volcanic Eruptions: Active volcanoes are a natural source of PAH emissions. dcceew.gov.auenviro.wiki

Geological Sources: PAHs are found in natural fossil fuel deposits like crude oil, coal, and bitumen, which were formed from the chemical transformation of organic sediments. wikipedia.orgdcceew.gov.au

Table 1: Summary of Major Precursor Sources for Polycyclic Aromatic Hydrocarbons (PAHs)

Source Category Specific Examples
Incomplete Combustion Vehicular exhaust, biomass burning, waste incineration, fossil fuel power plants. wikipedia.orgwho.int
Industrial Processes Coal coking, aluminum production, iron and steel manufacturing, coal gasification. cdc.govfrontiersin.org
Petroleum & Coal Derivatives Coal tar, creosote, bitumen, asphalt. wikipedia.orgtpsgc-pwgsc.gc.ca
Natural Emissions Forest fires, volcanic eruptions, natural fossil fuel deposits. dcceew.gov.auenviro.wiki

Atmospheric Formation of Hydroxylated Polycyclic Aromatic Hydrocarbons (OH-PAHs) from Parent PAHs

Hydroxylated PAHs (OH-PAHs), such as Benzo(k)fluoranthen-3-ol, are transformation products of their parent PAHs. wikipedia.org They can be formed through metabolic processes in organisms or via abiotic chemical reactions in the atmosphere. wikipedia.orgnih.gov Atmospheric oxidation of PAHs, sometimes referred to as "atmospheric aging," can lead to the formation of various derivatives, including hydroxylated, oxygenated, and nitrated PAHs. wikipedia.orgnih.gov These transformation products can sometimes be more water-soluble and mobile than the original PAH compounds. wikipedia.org

Gas-Phase Reactions with Atmospheric Oxidants

The atmospheric transformation of PAHs that exist in the gas phase is primarily driven by their reaction with the hydroxyl (OH) radical. nih.govescholarship.org This is considered the dominant loss process for gaseous PAHs, with atmospheric lifetimes often calculated to be less than a day. nih.govescholarship.org

The process typically begins with the addition of the OH radical to the aromatic ring structure of the PAH. nih.govresearchgate.net This initial step leads to a cascade of subsequent reactions that can yield a variety of oxidized products, including OH-PAHs. nih.govnih.gov For a parent compound like Benzo(k)fluoranthene, this gas-phase oxidation pathway is a plausible mechanism for the formation of Benzo(k)fluoranthen-3-ol in the atmosphere. Other key atmospheric oxidants that can react with PAHs include ozone (O₃) and the nitrate (B79036) (NO₃) radical. nih.gov The specific products formed depend on the parent PAH, the oxidant involved, and various environmental conditions. nih.gov

Table 2: Key Atmospheric Oxidants in PAH Transformation

Oxidant Chemical Formula Role in PAH Transformation
Hydroxyl Radical OH Dominant oxidant for gas-phase PAHs, initiating reactions that lead to hydroxylated derivatives. nih.govescholarship.org
Ozone O₃ A primary oxidant, particularly for PAHs adsorbed on particulate matter. nih.gov
Nitrate Radical NO₃ Contributes to the atmospheric transformation of PAHs, often leading to nitro-PAH formation. nih.govescholarship.org

Heterogeneous Reactions on Particulate Matter

Benzo(k)fluoranthene, due to its low volatility, is predominantly found adsorbed to atmospheric particulate matter. tpsgc-pwgsc.gc.ca While on these particles, it can undergo heterogeneous reactions with various atmospheric oxidants. nih.govacs.org As mentioned, the reaction of particulate B[k]F with •NO3 radicals leads to nitrated and oxygenated products. nih.gov The nature of the particulate matter can influence the reaction pathways and products formed. For example, studies on benzo[a]pyrene (B130552) adsorbed on different particles have shown the formation of the same primary nitrated product, suggesting the substrate may not always alter the final product. researchgate.net The reactivity of PAHs on particulate matter is a complex process that depends on the specific PAH, the composition of the particle, and the atmospheric conditions.

Theoretical and Computational Mechanistic Studies of Atmospheric Oxidation

Theoretical and computational studies provide valuable insights into the mechanisms of atmospheric oxidation of PAHs. researchgate.net Quantum chemistry methods can be used to predict the reactive sites of PAHs and the likely products of their reactions with atmospheric oxidants. researchgate.netrsc.org For the reaction with •OH radicals, theoretical models for fluoranthene (B47539) show that the oxidation process can lead to a variety of ring-retaining products, including fluoranthols. nih.gov These computational approaches help to elucidate the complex reaction pathways that are difficult to study experimentally and can support the identification of potential formation routes for compounds like Benzo(k)fluoranthen-3-ol.

Biotransformation Pathways in Environmental Matrices Leading to Benzo(k)fluoranthen-3-ol

The transformation of PAHs by microorganisms is a crucial process in soil and aquatic environments, leading to the formation of various metabolites, including hydroxylated derivatives.

Microbial Transformations in Soil and Aquatic Environments

Benzo[k]fluoranthene is generally resistant to microbial degradation due to its high molecular weight and low water solubility. nih.gov However, several microorganisms have been shown to biotransform this compound. The bacterial strain Sphingobium sp. strain KK22 has been found to biologically transform B[k]F, initiating the attack at the 8,9-carbon position. This leads to the formation of downstream products such as 9-hydroxy-fluoranthene-8-carboxylic acid and 1,8-naphthalic anhydride (B1165640). nih.gov While this specific pathway does not directly yield Benzo(k)fluoranthen-3-ol, it demonstrates the capability of bacteria to hydroxylate the B[k]F structure. The formation of 3-hydroxyB[k]F has been observed as a major metabolite in in-vitro studies with rat liver enzymes, further supporting the biological plausibility of hydroxylation at the 3-position. nih.gov Fungi, such as Fusarium sp., have also been shown to be effective in degrading high molecular weight PAHs, including B[k]F. scielo.br The microbial degradation of PAHs is a significant pathway for their removal from the environment and a likely source of hydroxylated metabolites like Benzo(k)fluoranthen-3-ol. researchgate.net

Role of Oxygenase Enzymes (Dioxygenases, Monooxygenases, Cytochrome P450 Systems)

The initial step in the biotransformation of benzo(k)fluoranthene is an oxidation reaction catalyzed by a class of enzymes known as oxygenases. In vertebrate organisms, the cytochrome P450 (CYP) monooxygenase system plays a pivotal role in the metabolism of PAHs. nih.govdocsdrive.com Specifically, enzymes belonging to the CYP1 family, such as CYP1A1 and CYP1B1, are instrumental in the activation of PAHs. nih.govnih.gov These enzymes introduce an oxygen atom into the benzo(k)fluoranthene molecule, leading to the formation of reactive epoxide intermediates or directly to phenolic derivatives, including benzo(k)fluoranthen-3-ol. nih.gov Studies using rat liver S-9 metabolism systems have confirmed that 3-hydroxyB[k]F is a major metabolite of benzo(k)fluoranthene, highlighting the significance of these enzymatic reactions. nih.gov

In microorganisms, both monooxygenases and dioxygenases are involved in the degradation of PAHs. For instance, the microalga Selenastrum capricornutum has been shown to degrade benzo(k)fluoranthene through pathways involving both types of oxygenases, leading to the formation of monohydroxylated and dihydrodiol metabolites. nih.gov This indicates that a monooxygenase-mediated hydroxylation is a key step in the formation of benzo(k)fluoranthen-3-ol in these organisms.

Formation of Dihydrodiol and Phenol (B47542) Intermediates

The metabolic activation of benzo(k)fluoranthene proceeds through the formation of various intermediates, primarily dihydrodiols and phenols. nih.gov The action of cytochrome P450 monooxygenases initially forms an epoxide, which can then be hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. nih.gov Alternatively, the epoxide can rearrange to form a phenol. nih.gov

In vitro studies with rat liver preparations have demonstrated that the metabolism of benzo(k)fluoranthene yields several key metabolites, including 8,9-dihydro-8,9-dihydroxyB[k]F and the phenolic derivatives 3-, 8-, and 9-hydroxyB[k]F. nih.gov The identification of 3-hydroxyB[k]F as a significant metabolite underscores its position as a key intermediate in the detoxification pathway of the parent compound. nih.gov The formation of these dihydrodiol and phenol intermediates is a critical juncture in the metabolism of benzo(k)fluoranthene, determining the subsequent pathways of detoxification or, in some cases, activation to more toxic compounds. jst.go.jp

Interactive Table: Key Metabolites of Benzo(k)fluoranthene in Rat Liver S-9 Systems
MetaboliteClassSignificanceReference
8,9-dihydro-8,9-dihydroxyB[k]FDihydrodiolMajor intermediate in the metabolic pathway. nih.gov
3-hydroxyB[k]FPhenolA primary phenolic metabolite. nih.gov
8-hydroxyB[k]FPhenolAnother significant phenolic metabolite. nih.gov
9-hydroxyB[k]FPhenolA notable phenolic metabolite. nih.gov
B[k]F 2,3-quinoneQuinoneAn oxidation product of the metabolic process. nih.gov
Involvement of Ligninolytic Enzymes

In the environment, certain fungi, particularly white-rot fungi, possess a powerful enzymatic system capable of degrading a wide range of persistent organic pollutants, including PAHs. nih.gov This degradation is primarily attributed to their extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. nih.govresearchgate.net While direct evidence for the specific formation of benzo(k)fluoranthen-3-ol by these enzymes is not extensively detailed, the oxidation of benzo(k)fluoranthene by these non-specific enzymes is a plausible pathway for its formation. nih.gov Ligninolytic fungi have been shown to degrade benzo(k)fluoranthene, and the initial oxidative attack by these enzymes on the aromatic ring structure could lead to the formation of hydroxylated derivatives. nih.govusda.gov

Metabolic Processes in Non-Human Biota (e.g., Fish, Microalgae)

Enzymatic Hydroxylation and Conjugation Mechanisms

In aquatic organisms such as fish, the biotransformation of benzo(k)fluoranthene is a crucial detoxification process. Fish possess cytochrome P450 enzymes, particularly CYP1A, which are induced upon exposure to PAHs and are responsible for the initial hydroxylation of these compounds. nih.gov This enzymatic hydroxylation leads to the formation of phenolic metabolites like benzo(k)fluoranthen-3-ol.

Following hydroxylation, these phase I metabolites undergo phase II conjugation reactions. sfu.ca In this process, enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach polar molecules like glucuronic acid or sulfate (B86663) to the hydroxyl group of the phenol. sfu.ca This conjugation increases the water solubility of the metabolite, facilitating its excretion from the organism, primarily through the bile. sfu.ca This two-phase metabolic process of hydroxylation followed by conjugation is a key defense mechanism in fish against the bioaccumulation of lipophilic PAHs like benzo(k)fluoranthene. inchem.org

Intra- and Extra-cellular Degradation by Microalgae

Microalgae have demonstrated the capacity to degrade high molecular weight PAHs, including benzo(k)fluoranthene. nih.gov The green alga Selenastrum capricornutum has been shown to efficiently break down this compound. nih.gov The degradation process appears to occur both within and outside the algal cells. nih.gov

Analysis has confirmed the formation of monohydroxylated and dihydrodiol metabolites, indicating the involvement of both monooxygenase and dioxygenase enzymes. nih.gov The detection of benzo(k)fluoranthene degradation in both intra- and extra-cellular extracts suggests that S. capricornutum may release an oxygenase enzyme complex into the surrounding environment to initiate the breakdown of this hydrophobic PAH. nih.gov This extracellular enzymatic activity is particularly significant for the bioremediation of environments contaminated with high molecular weight PAHs.

Interactive Table: Benzo(k)fluoranthene Degradation by Selenastrum capricornutum
Degradation LocationEnzymatic ActivityKey MetabolitesReference
IntracellularMonooxygenase, DioxygenaseMonohydroxylated and dihydrodiol metabolites nih.gov
ExtracellularOxygenase enzyme complexMonohydroxylated and dihydrodiol metabolites nih.gov

Sample Preparation Techniques for Environmental and Biological Matrices

The initial and most critical stage in the analysis of Benzo(k)fluoranthen-3-ol is the preparation of the sample. This multi-step process aims to isolate the target analytes from the sample matrix, remove interfering compounds, and concentrate the analytes to a level suitable for instrumental analysis.

The choice of extraction technique is contingent upon the sample matrix, the physicochemical properties of the analytes, and the desired analytical throughput and efficiency.

Solid-Phase Extraction (SPE) : This technique is widely used for the extraction and clean-up of OH-PAHs from aqueous samples like urine and surface water, as well as for cleaning up extracts from solid samples. mdpi.commdpi.com SPE involves passing a liquid sample through a solid adsorbent material packed in a cartridge. mdpi.com The analytes are retained on the sorbent while other matrix components are washed away. mdpi.com For biological samples, this step often follows enzymatic hydrolysis to deconjugate OH-PAH metabolites. mdpi.com Common sorbents include C18-bonded silica. epa.gov In the analysis of airborne particulates, an aminopropylsilica cartridge has been used for the clean-up of ethanol extracts. jst.go.jpelsevierpure.com

Accelerated Solvent Extraction (ASE) : ASE is an automated technique that uses conventional solvents at elevated temperatures and pressures to extract analytes from solid samples. thermofisher.com This method is significantly faster and consumes less solvent than traditional methods like Soxhlet extraction. thermofisher.comnih.gov For a typical 10 g soil sample, ASE can complete an extraction in about 12 minutes using approximately 15 mL of solvent. thermofisher.com It has been shown to provide equivalent or even higher recoveries of PAHs from soils and sediments compared to Soxhlet extraction. nih.gov

Ultrasonic Extraction : Also known as sonication, this method employs high-frequency sound waves to facilitate the extraction of analytes from a solid sample into a solvent. It is a commonly used technique for extracting PAHs from various matrices, including airborne particulates and plant materials. jst.go.jpmdpi.com For instance, OH-PAHs have been successfully extracted from airborne particulates using ethanol with ultrasonication. jst.go.jpelsevierpure.com

Soxhlet Extraction : A classic and exhaustive extraction method, Soxhlet extraction involves the continuous washing of a solid sample with a distilled solvent. mdpi.com While effective, it is often time-consuming, requiring up to 24 hours for efficient extraction, and consumes large volumes of solvent (e.g., over 150 mL for a 10 g sample). nih.gov It is a well-established technique for extracting PAHs from solid matrices like soils and sediments. mdpi.com

Table 1: Comparison of Common Extraction Methodologies for OH-PAHs

Methodology Principle Typical Matrices Advantages Disadvantages
Solid-Phase Extraction (SPE) Partitioning of analytes between a solid sorbent and a liquid phase. mdpi.com Water, urine, soil extracts. mdpi.comrsc.org High selectivity, reduced solvent use, potential for automation. mdpi.compalsystem.com Can be prone to clogging, requires method optimization for different matrices. nih.gov
Accelerated Solvent Extraction (ASE) Extraction with solvents at elevated temperature and pressure. thermofisher.com Soils, sediments, solid wastes. thermofisher.comnih.gov Fast, automated, low solvent consumption, high extraction efficiency. thermofisher.comnih.gov Requires specialized equipment.
Ultrasonic Extraction Use of ultrasonic waves to enhance solvent penetration into the sample matrix. mdpi.com Airborne particulates, soils, plant material. jst.go.jpmdpi.com Relatively fast, simple equipment. Can have lower efficiency than other methods, potential for analyte degradation.
Soxhlet Extraction Continuous extraction of a solid sample with a cycling fresh solvent. mdpi.com Soils, sediments, biological tissues. mdpi.com Exhaustive extraction, well-established. Time-consuming, large solvent consumption, labor-intensive. nih.gov

Following initial extraction, the resulting extract is often a complex mixture containing co-extracted matrix components like lipids and pigments that can interfere with subsequent analysis. Clean-up and fractionation procedures are therefore essential to isolate the OH-PAHs from these interferences.

Silica Gel Chromatography : This is a common adsorption chromatography technique used to separate compounds based on their polarity. It is frequently employed in the clean-up of PAH extracts from environmental samples like plant material. mdpi.com

Florisil : A magnesium-silicate adsorbent, Florisil is also widely used in column chromatography or SPE cartridges for the clean-up of environmental extracts. mdpi.comnih.gov It has been successfully applied to the clean-up of petroleum residues to isolate PAHs. nih.gov

Molecularly Imprinted Polymers (MIPs) : For a highly selective clean-up of OH-PAHs from complex soil extracts, molecularly imprinted polymers have been utilized. These polymers are designed to selectively bind to the target hydroxylated derivatives while allowing the parent PAHs to pass through, resulting in a cleaner extract with fewer matrix effects for HPLC-FLD analysis. rsc.orgresearchgate.net

To achieve the low detection limits required for trace analysis, the purified extract often needs to be concentrated.

Pre-concentration : This is typically achieved by evaporating the solvent from the extract. Common techniques include using a rotary evaporator or a gentle stream of nitrogen gas. mdpi.com This step reduces the final volume of the sample, thereby increasing the concentration of the target analytes before instrumental analysis.

Derivatization : For analysis by Gas Chromatography (GC), the hydroxyl group of OH-PAHs like Benzo(k)fluoranthen-3-ol makes them too polar and not sufficiently volatile. Derivatization is a chemical reaction that converts the hydroxyl group into a less polar, more volatile functional group, such as a silyl ether. mdpi.comd-nb.info This step is generally required for GC-based methods. mdpi.com However, a significant advantage of using High-Performance Liquid Chromatography (HPLC) is that it can often analyze OH-PAHs directly without the need for this extra derivatization step. d-nb.info

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, separating the individual OH-PAHs from each other and from any remaining interfering compounds.

HPLC is a powerful and versatile technique for the separation and quantification of OH-PAHs. mdpi.com It is particularly well-suited for these compounds as it can handle their semi-polar nature without requiring derivatization. d-nb.info The separation is typically performed using a reversed-phase column, such as a polymeric C18 column specifically designed for PAH analysis, with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. epa.govfda.gov

For the determination of Benzo(k)fluoranthen-3-ol and other OH-PAHs, coupling HPLC with a fluorescence detector (FLD) provides excellent sensitivity and selectivity. mdpi.comjst.go.jp PAHs and their hydroxylated derivatives are naturally fluorescent compounds, meaning they absorb light at a specific wavelength (excitation) and emit light at a longer wavelength (emission). jasco-global.com

By carefully selecting the excitation and emission wavelengths, the detector can be programmed to specifically monitor for the target compounds as they elute from the HPLC column. sigmaaldrich.com This selectivity significantly reduces interference from non-fluorescent matrix components. To optimize the detection of multiple compounds with different fluorescent properties within a single analysis, a time-programmed wavelength switching approach is often employed. sigmaaldrich.com This allows the detector to change the excitation and emission wavelengths during the chromatographic run to coincide with the elution of specific analytes. sigmaaldrich.com The HPLC-FLD technique has been successfully used to identify and quantify OH-PAHs in a variety of matrices, including airborne particulates and biological samples. mdpi.comelsevierpure.com For instance, a method for analyzing 15 parent PAHs, including benzo(k)fluoranthene, in seafood utilized HPLC-FLD with an excitation wavelength of 260 nm and multiple emission wavelengths (352, 420, and 460 nm) to detect all compounds. fda.gov

Table 2: Example HPLC-FLD Wavelength Programs for OH-PAH Analysis

Compound Group Retention Time Window (min) Excitation Wavelength (nm) Emission Wavelength (nm)
Naphthalene (B1677914), Acenaphthene, Fluorene 0 - 11.5 270 324
Phenanthrene, Anthracene 11.5 - 13.9 248 375
Fluoranthene 13.9 - 14.8 280 462
Pyrene (B120774), Benz[a]anthracene, Chrysene 14.8 - 19.8 270 385
Benzo[b]fluoranthene 19.8 - 21.4 256 446
Benzo[k]fluoranthene , Benzo[a]pyrene, etc. 21.4 - 25.6 292 410
Indeno[1,2,3-cd]pyrene 25.6 onwards 274 507

Data adapted from a representative method for PAH analysis. sigmaaldrich.com Actual retention times and optimal wavelengths can vary based on specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC)

Coupling with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a common and established method for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their hydroxylated metabolites (OH-PAHs) thermofisher.comingenieria-analitica.com. This technique leverages the principle that PAHs and their derivatives contain chromophores that absorb light in the UV-visible spectrum thermofisher.compjoes.com. An aliquot of a prepared sample extract is injected into the HPLC system, where the compounds are separated on a reversed-phase column before passing through the UV detector epa.gov.

The identification of specific compounds like Benzo(k)fluoranthen-3-ol is based on comparing the retention time of a peak in the sample chromatogram to that of a known standard epa.gov. UV detectors are often set at a specific wavelength, such as 254 nm, which provides good sensitivity for a broad range of PAHs ingenieria-analitica.com. For quantitative analysis, the detector's response is calibrated using external standards, such as phenanthrene, to create a calibration factor that allows for the determination of the analyte's concentration epa.gov. While HPLC with fluorescence detection often provides higher sensitivity and selectivity for many PAHs, UV detection remains a robust and widely used option, particularly when analyzing for a wide range of compounds or when fluorescence is weak ingenieria-analitica.commdpi.com. The combination of HPLC with a photodiode array (PDA) detector, a type of UV detector, allows for the acquisition of the entire UV spectrum for each peak, aiding in compound identification pjoes.comnih.gov.

Table 1: HPLC-UV Method Parameters for PAH Analysis


ParameterDescriptionCommon Value/SettingReference
TechniqueHigh-Performance Liquid Chromatography with Ultraviolet DetectionHPLC-UV/DAD[ thermofisher.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdmJkkThbV0X0_4fAwTGVxrY4jgmrl3kcFiQ7wMHmeBVxzBbP7EX6PHSVgCgcw8NRGvOUZCCI0xjO25tD4hNrElGKlgCyuB3aCyrwHq7VdokWlTI3iP1Xlrs1-BOmSasNdwyHMT8J1W7lx__FiBAfpPzulDK6SbC1ahthP4lOofU20jpIyLcXzE5DRJxFdu1a-a9_hvirjFXjJIlLfEU1VnonMetRneNdV0lZ4g08%3D)][ pjoes.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWuECJOKOlTRpNGCdLR8KDjXRWwWEMV_Q_UimA9z_wFYY5TCxq2UzkD4Ose9aVox7XbglUb6ApRqLmNsK-80JSJAVA67yKCtpSx7YifOXk4QXsP_HkCh5_ZaAG-6BvZnymf_xhp3cF4izdlCpVo4d8vD5sUTDVqL7jPCSgicFamhejmx1SrYRhpCecQgku7a8Ut08X24Dw7_FRF3rQSK-bDc_5iDl_WjpJgWkx2KxovMbL7AU%3D)]
Column TypeReversed-phase C18 columns are typically used for separation.e.g., Ascentis® Express PAH[ thermofisher.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdmJkkThbV0X0_4fAwTGVxrY4jgmrl3kcFiQ7wMHmeBVxzBbP7EX6PHSVgCgcw8NRGvOUZCCI0xjO25tD4hNrElGKlgCyuB3aCyrwHq7VdokWlTI3iP1Xlrs1-BOmSasNdwyHMT8J1W7lx__FiBAfpPzulDK6SbC1ahthP4lOofU20jpIyLcXzE5DRJxFdu1a-a9_hvirjFXjJIlLfEU1VnonMetRneNdV0lZ4g08%3D)][ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdCnQiE1h32Wb1hOn7q3_4a8tNq7OGwl5INYyek2-6QVOh_-_C0pWEB8bhIcXv0TT-C1GI_rZ8Ljd7yR6GvvQaEiBud7EY1VdS90zvkj7qp_BvQIcdHxafJD1Y3GzIrJpFG7f9EaKpUUMkMXBGDby_YyMHVy4ioCD1OAQxX_PFGOggExDm8fi7sVOIvMlNg03Mk1WGExwMBXWTOx-vXnTHUPb3GDwPNYdlG-HS2gYCAC-_r2Nyy1FcivjFxgIxxz2XKfQk2lnGiOCoIcwawD89FPaD1zhdxD1qIg8zgEQCVG0pVo55BvE7ZfnO1Wm-TrJX4aEGUDXbvdFdhDspOHzByKH7X-QkIB7X00HDsJkm-JsZzkCNkrypJw%3D%3D)]
Mobile PhaseA gradient of water and an organic solvent like acetonitrile or methanol.Water/Acetonitrile Gradient[ thermofisher.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdmJkkThbV0X0_4fAwTGVxrY4jgmrl3kcFiQ7wMHmeBVxzBbP7EX6PHSVgCgcw8NRGvOUZCCI0xjO25tD4hNrElGKlgCyuB3aCyrwHq7VdokWlTI3iP1Xlrs1-BOmSasNdwyHMT8J1W7lx__FiBAfpPzulDK6SbC1ahthP4lOofU20jpIyLcXzE5DRJxFdu1a-a9_hvirjFXjJIlLfEU1VnonMetRneNdV0lZ4g08%3D)]
DetectionUV absorbance is measured, often at a fixed wavelength or across a range.247 nm or 254 nm[ ingenieria-analitica.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqAxOqtZCymVFOtAdSUxDMfm1nDoUuXFwxHyZ2_4cyUn3DZAEwAlnRSD4eiUXPVKkzIRwilU5Kx5EPOO0RXH6e3p1gX8PaG0LJVitpeCu4f8LCwJZritIRJ1dFBnYrd29e5lLCc3cuz-755MmIUKK0D0VpEpIV8KITrEqCU4aXIb-cHUDOA8GZBuWSWx3tUks-OCNO45i-_Df64r7XniblsazJPCneBDhCQNxeFJgBCOcPxJpXoVjLr5XRkMepkFMcSuIM7DWH0BzXpXs03YeSQ8A%3D)][ pjoes.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWuECJOKOlTRpNGCdLR8KDjXRWwWEMV_Q_UimA9z_wFYY5TCxq2UzkD4Ose9aVox7XbglUb6ApRqLmNsK-80JSJAVA67yKCtpSx7YifOXk4QXsP_HkCh5_ZaAG-6BvZnymf_xhp3cF4izdlCpVo4d8vD5sUTDVqL7jPCSgicFamhejmx1SrYRhpCecQgku7a8Ut08X24Dw7_FRF3rQSK-bDc_5iDl_WjpJgWkx2KxovMbL7AU%3D)]
QuantificationBased on external calibration with known standards.External Standard Technique[ epa.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHfaK89kZgGhM8V8hWn3C2fIesDyDjtlV3ou6597Irp7TBfjqNtBLxplvICPOWuj7n3akSVhsNjjGl9N7kcuBK7uUU3x3wtp02zIxBT1ni7R7qsk5jVLTVb0G1bij7DEuQOqyuLPsRt7nm9_ZN0U7CcD-MmSEBBfSjSiwcKIZyFoIuVr-gAgktlpVc%3D)]

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of semi-volatile compounds like OH-PAHs. It offers high resolution and is frequently coupled with various detectors for sensitive quantification.

Capillary Column GC for Isomer Separation

The separation of structurally similar isomers of OH-PAHs is a significant analytical challenge due to their nearly identical physicochemical properties vurup.sk. Capillary gas chromatography is the most promising method for the individual analysis of these complex hydrocarbon mixtures vurup.sk. The high efficiency of capillary columns is crucial for resolving these isomers. Columns with different stationary phases are employed to achieve the necessary selectivity.

Commonly used columns include those with a 5% phenyl methylpolysiloxane stationary phase (e.g., BPX5, DB-5ms), which is recommended in several standard methods coleparmer.commdpi.com. However, for particularly difficult separations, such as benzo[b]fluoranthene, benzo[k]fluoranthene, and benzo[j]fluoranthene, more selective phases are required fishersci.comnih.gov. A 50% phenyl methylpolysiloxane phase (e.g., TraceGOLD TG-17SilMS) has demonstrated unique selectivity that can fully resolve these challenging isobaric compounds, which often co-elute on less polar columns fishersci.com. The choice of stationary phase is critical, and achieving baseline resolution for isobaric compounds is a primary goal in method development fishersci.com. The use of long capillary columns (up to 60 meters) with small internal diameters and thin films further enhances separation efficiency vurup.skresearchgate.net.

Coupling with Flame Ionization Detection (GC/FID)

Gas chromatography coupled with a Flame Ionization Detector (GC/FID) is a robust and widely used technique for the quantitative analysis of hydrocarbons, including OH-PAHs thermofisher.comcoleparmer.com. The FID is sensitive to molecules that ionize in a hydrogen-air flame, which includes nearly all carbon-containing compounds chromatographyonline.com. After separation on the capillary column, the eluting analytes are burned in the flame, producing ions that generate a current proportional to the amount of the compound present chromatographyonline.comyoutube.com.

GC/FID provides a large linear dynamic range and is known for its reliability chromatographyonline.com. For the analysis of PAHs, methods often specify detector temperatures around 325 °C, with hydrogen and air flows optimized for maximum sensitivity merel.si. While GC-MS offers greater specificity for identification, GC/FID is a highly effective quantitative tool, especially in routine monitoring where target compounds are well-characterized thermofisher.com. However, one challenge with GC/FID can be the co-elution of isomers, such as benzo[b]fluoranthene and benzo[k]fluoranthene, which may require quantification as a combined total if baseline resolution is not achieved researchgate.net. Method detection limits for PAHs using GC-FID can be in the low nanogram to picogram range on-column, depending on the specific compound and instrument configuration merel.si.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic separation method, provides high selectivity and sensitivity for the identification and quantification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS), particularly in tandem (MS/MS) mode, is a highly specific and sensitive method for the determination of PAHs and OH-PAHs in various matrices mdpi.comnih.gov. This technique requires the conversion of polar OH-PAHs into less polar and more volatile derivatives, such as silyl compounds, prior to analysis mdpi.com. The separation is typically performed on a capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane phase nih.gov.

In GC-MS/MS, the mass spectrometer operates by selecting a specific precursor ion from the eluting compound, fragmenting it, and then monitoring for a specific product ion. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances selectivity, allowing for accurate quantification at very low levels nih.gov. For instance, a method for analyzing 53 OH-PAHs achieved limits of quantification ranging from 0.5 to 30 pg/mg in tissue samples nih.gov. The efficiency of GC-MS/MS allows for the separation and quantification of critical isomers, such as benzo[b]fluoranthene and benzo[k]fluoranthene nih.govrestek.com. Optimized GC-MS/MS methods can achieve detection limits of less than 2 pg/µL for a wide range of PAHs nih.gov.

Table 2: GC-MS/MS Performance for PAH Isomer Analysis


ParameterCompound GroupPerformance MetricReference
Separationbenzo[b]fluoranthene, benzo[k]fluoranthene, benzo[j]fluorantheneFully separated[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEW_WjjHGUHodBHsac4bfjx4c0Cf-Swf1OrayCR5M3K8dYn0gfE-1gaz4GdoFkRvoiPR6lfIH417fSWwnKliq_5KyfGCGptLbBefGGj6OwlV-TrxkNcdhKjRNk1258dVPW-mHh01URP5I0-1pk%3D)]
Quantification RangeGeneral PAHs1–10,000 pg/µL (Linear Range)[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEW_WjjHGUHodBHsac4bfjx4c0Cf-Swf1OrayCR5M3K8dYn0gfE-1gaz4GdoFkRvoiPR6lfIH417fSWwnKliq_5KyfGCGptLbBefGGj6OwlV-TrxkNcdhKjRNk1258dVPW-mHh01URP5I0-1pk%3D)]
Detection Limits (LODs)Higher mass PAHs (e.g., B(k)F)0.01 - 0.07 ng (on-column)[ gcms.cz(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGgS0NH19Sc1N86TruaQ4_OaeYGUoAytOkXttOm46di7Mg7GpGcCeMAaV4xrdIvfxjD37Y3U9rl7vu1Bh6REUkUKNOHoX8kKrlL2Z7I3-co2UU6mA3nitfrc5jxLw0hqDNgAYqhg1XQhsmNo1wamNONCaHO4g6CWF-RnLjJkbapcRgTSS0FyoEVqc2KS11jVGQWC9vJdnJ8YGo2EcKDFtIMJ_xP2Yf0vzUpIfhed6Vv5XTZZDtGTU4U-Dl9vJmrLXlSrzBP8PEcPcLYl-PPQ7a5MwS89eIyr4fcg6E%3D)]
Quantification Limits (LOQs)General OH-PAHs0.5 to 30 pg/mg[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQES3nyjA7MUQkREBAl8bVXFw69qo_TgIAVtakhjkIGO_I-zTDd_8OHpqi7ZWqufK3F8rokUPIW2hrYR3g85xnsGlQXwurd3PSMTGFDHmN3bKqxlFwes4uIaQuKmbAVuDsRIcTY3)]
AccuracyCalibration StandardsWithin 5% of true values[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEW_WjjHGUHodBHsac4bfjx4c0Cf-Swf1OrayCR5M3K8dYn0gfE-1gaz4GdoFkRvoiPR6lfIH417fSWwnKliq_5KyfGCGptLbBefGGj6OwlV-TrxkNcdhKjRNk1258dVPW-mHh01URP5I0-1pk%3D)]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS or HPLC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-based methods for analyzing OH-PAHs because it often does not require the time-consuming derivatization step nih.gov. This high-throughput method is particularly suitable for large-scale epidemiological studies nih.gov. The methodology typically involves online solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences from samples like urine or wastewater before introduction into the HPLC-MS/MS system nih.govtandfonline.com.

Separation is achieved using reversed-phase columns, and detection is performed using a mass spectrometer, often with an electrospray ionization (ESI) source operating in negative ion mode, which is well-suited for phenolic compounds nih.govtandfonline.com. The use of selected reaction monitoring (SRM) provides high specificity and sensitivity nih.gov. For example, a validated on-line SPE-HPLC-MS/MS method for various OH-PAHs in urine reported limits of detection ranging from 0.007 to 0.09 ng/mL using only 100 μL of sample nih.gov. Another study on wastewater samples achieved detection limits between 0.3 and 3.2 ng/L tandfonline.com. LC-MS/MS has been successfully used to identify metabolites of benzo[k]fluoranthene, confirming the formation of monohydroxylated and dihydrodiol products nih.gov.

Table 3: LC-MS/MS Method Validation Parameters for OH-PAHs


ParameterMatrixValue RangeReference
Limit of Detection (LOD)Urine0.007 - 0.09 ng/mL[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHI86pa5BtVboThbON81ue3XiWR1d71ho3iBUwlt2_zHhpEY3oEBEyUN71FKLCXTYPfStIE2Eww7TKhYw2HyFTzE7_VOpUoAxlBc1mJPY7DbcQHlUGU6iFjdppSeikTR1uECgGt1KZ6aamNKDU%3D)]
Limit of Detection (LOD)Wastewater0.3 - 3.2 ng/L[ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIWY5O0wojhh2s9tI9Do82zsfZqtlSk_XiC2BTwwIJTgUwqdNA1KcFl7wgCvriecBw4jdQ5E8X9C8jDH6f5ybnHdmFpX8xEm-bIvS3hos3QwjnO9-UwYaqKxIEjo7M0lFhzWUmWZi6b2irxQR8YFiCkFQWB4ji9lI%3D)]
Accuracy (Recovery %)Urine94% - 113%[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHI86pa5BtVboThbON81ue3XiWR1d71ho3iBUwlt2_zHhpEY3oEBEyUN71FKLCXTYPfStIE2Eww7TKhYw2HyFTzE7_VOpUoAxlBc1mJPY7DbcQHlUGU6iFjdppSeikTR1uECgGt1KZ6aamNKDU%3D)]
Accuracy (Recovery %)Wastewater65% - 87%[ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIWY5O0wojhh2s9tI9Do82zsfZqtlSk_XiC2BTwwIJTgUwqdNA1KcFl7wgCvriecBw4jdQ5E8X9C8jDH6f5ybnHdmFpX8xEm-bIvS3hos3QwjnO9-UwYaqKxIEjo7M0lFhzWUmWZi6b2irxQR8YFiCkFQWB4ji9lI%3D)]
Precision (Inter/Intra-day)Urine5.2% - 16.7% (RSD)[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHI86pa5BtVboThbON81ue3XiWR1d71ho3iBUwlt2_zHhpEY3oEBEyUN71FKLCXTYPfStIE2Eww7TKhYw2HyFTzE7_VOpUoAxlBc1mJPY7DbcQHlUGU6iFjdppSeikTR1uECgGt1KZ6aamNKDU%3D)]

Environmental Fate and Transport Mechanisms of Benzo K Fluoranthen 3 Ol and Its Precursors

Atmospheric Distribution and Deposition

Specific studies on the atmospheric distribution and deposition of Benzo(k)fluoranthen-3-ol are not available. The following subsections are based on the general behavior of its parent compound, Benzo(k)fluoranthene, and other high molecular weight PAHs.

Research on the gas-particle partitioning of Benzo(k)fluoranthen-3-ol is not found in the reviewed literature. For its precursor, Benzo(k)fluoranthene, which is a high molecular weight PAH, it is expected to be predominantly associated with the particulate phase in the atmosphere due to its low volatility. This partitioning behavior is influenced by factors such as temperature, with lower temperatures favoring partitioning to the particle phase. The distribution between the gas and particle phases is a critical determinant of a compound's atmospheric residence time and potential for long-range transport.

There is no specific data on the dry and wet deposition of Benzo(k)fluoranthen-3-ol. For Benzo(k)fluoranthene, removal from the atmosphere occurs through both dry and wet deposition. Wet deposition involves the scavenging of both gaseous and particulate-phase compounds by precipitation (rain, snow, etc.). Dry deposition includes the gravitational settling of particles and the direct transfer of gases and particles to surfaces. For particle-bound compounds like Benzo(k)fluoranthene, dry deposition is a significant removal mechanism.

Specific information regarding the long-range atmospheric transport of Benzo(k)fluoranthen-3-ol is not available. The potential for long-range transport of its precursor, Benzo(k)fluoranthene, is linked to its association with fine atmospheric particles. These particles can remain suspended in the atmosphere for extended periods, allowing for transport over long distances from source regions.

Aquatic Environmental Fate

Detailed studies on the aquatic environmental fate of Benzo(k)fluoranthen-3-ol are not present in the available literature. The information below is based on the known behavior of its parent compound in aquatic systems.

No specific data exists for the adsorption of Benzo(k)fluoranthen-3-ol to suspended particulate matter and sediments. Benzo(k)fluoranthene exhibits very strong adsorption to organic matter, as indicated by its high log Koc values (ranging from 6.0 to 7.4). tpsgc-pwgsc.gc.ca This strong adsorption tendency means that in aquatic environments, it will predominantly be found associated with suspended solids and bottom sediments rather than dissolved in the water column. This partitioning significantly affects its bioavailability and persistence in aquatic ecosystems.

Information on the volatilization of Benzo(k)fluoranthen-3-ol from water bodies could not be located. The parent compound, Benzo(k)fluoranthene, has a very low Henry's Law constant (4 x 10-7 atm·m3/mol), which indicates that volatilization from water surfaces is a slow process. tpsgc-pwgsc.gc.ca Given its low solubility and strong adsorption to particulate matter, volatilization is not considered a major removal pathway from aquatic systems.

Transport and Dilution in Waterways and Migration to Groundwater4.3. Soil Environmental Fate4.3.1. Adsorption to Soil Organic Matter4.3.2. Volatilization and Solubilization within Soil Matrix4.3.3. Persistence in Soil Environment

No data tables or detailed research findings for Benzo(k)fluoranthen-3-ol could be located to fulfill the requirements of the prompt.

Degradation and Biotransformation Kinetics and Pathways

Photodegradation Mechanisms of Benzo(k)fluoranthen-3-ol and Parent PAHs

Polycyclic aromatic hydrocarbons are known to absorb ultraviolet (UV) light, which can initiate a series of reactions leading to their transformation and degradation. nih.gov

The absorption of light energy can excite PAHs to higher energy states. nih.govresearchgate.net These excited molecules can then react with molecular oxygen to produce reactive oxygen species (ROS) and other reactive intermediates. researchgate.net This process of photooxidation can lead to the formation of oxygenated PAHs, such as PAH quinones. researchgate.net For example, the photooxidation of anthracene, a simpler PAH, can result in the formation of 9,10-anthraquinone. researchgate.net These oxidative pathways represent a key mechanism for the light-induced degradation of PAHs in the environment. researchgate.net

Microbial Degradation Pathways and Microorganisms Involved

Microorganisms play a critical role in the breakdown of PAHs in soil and aquatic systems. nih.gov The ability of bacteria, fungi, and algae to metabolize these compounds is a cornerstone of bioremediation strategies. nih.gov

Under aerobic conditions, the initial step in the bacterial degradation of PAHs is typically catalyzed by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming cis-dihydrodiols. researchgate.net This is a key step in destabilizing the aromatic structure. Subsequent enzymatic reactions lead to dehydrogenation to form catechols, followed by ring cleavage. nih.gov

For high-molecular-weight PAHs like Benzo(k)fluoranthene, the initial attack is crucial. Studies on Sphingobium species have shown that the biotransformation of Benzo(k)fluoranthene can be initiated at the 8,9-carbon position. researchgate.net This leads to downstream products such as 9-hydroxy-fluoranthene-8-carboxylic acid and 1,8-naphthalic anhydride (B1165640), indicating an ortho-ring cleavage pathway. researchgate.net The microalga Selenastrum capricornutum has also been shown to degrade Benzo(k)fluoranthene, producing monohydroxylated and dihydrodiol metabolites, which confirms the involvement of both monooxygenase and dioxygenase pathways. nih.gov As Benzo(k)fluoranthen-3-ol is a monohydroxylated derivative, it represents an intermediate in this degradation sequence. Its further degradation would likely proceed through additional hydroxylation and subsequent ring fission.

Aerobic Degradation Products of Benzo(k)fluoranthene
MetaboliteProducing Organism (Example)Significance
Monohydroxylated metabolitesSelenastrum capricornutumIndicates monooxygenase pathway activity. nih.gov
Dihydrodiol metabolitesSelenastrum capricornutumIndicates dioxygenase pathway activity. nih.gov
9-hydroxy-fluoranthene-8-carboxylic acidSphingobium sp.Downstream product of initial 8,9-position attack. researchgate.net
1,8-naphthalic anhydrideSphingobium sp.Further degradation product indicating ring cleavage. researchgate.net
8-carboxyfluoranthenyl-9-propenic acidSphingobium sp.Product of ortho-ring cleavage. researchgate.net

In the absence of oxygen, anaerobic microorganisms can utilize alternative electron acceptors such as sulfate (B86663), nitrate (B79036), or iron to degrade PAHs. nih.gov The anaerobic degradation of PAHs is a biochemically challenging process due to the stability of the aromatic rings. nih.gov For non-substituted PAHs like naphthalene (B1677914), the initial activation step is often a carboxylation reaction, which is then followed by a series of ring reduction steps to overcome the resonance energy. nih.gov

While detailed pathways for the anaerobic degradation of Benzo(k)fluoranthene are not as well-established as for smaller PAHs, the general principles are expected to apply. nih.gov Sulfate-reducing conditions have been shown to be effective for the degradation of various aromatic compounds. frontiersin.org The degradation of benzoate (B1203000) under sulfate-reducing conditions, for example, can proceed through syntrophic pathways involving acetate (B1210297) as an intermediate. frontiersin.org It is plausible that high-molecular-weight PAHs like Benzo(k)fluoranthene are also susceptible to anaerobic degradation by specialized microbial consortia, although likely at slower rates than their lower-molecular-weight counterparts. nih.govnih.gov

A wide variety of microorganisms have been identified with the capacity to degrade PAHs. nih.gov These organisms are found in diverse environments and possess the enzymatic machinery necessary to break down these complex molecules. nih.gov

Bacterial Species: Numerous bacterial genera are known for their PAH-degrading abilities. Genera such as Mycobacterium, Pseudomonas, Rhodococcus, and Sphingomonas are frequently isolated from contaminated sites and have been shown to mineralize various PAHs. pjoes.comresearchgate.netgavinpublishers.com Mycobacterium species are particularly noted for their ability to degrade high-molecular-weight PAHs. pjoes.com

Fungal Species: Fungi, including both white-rot and non-ligninolytic fungi, are effective degraders of PAHs. frontiersin.orgtandfonline.com White-rot fungi like Phanerochaete chrysosporium utilize extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidase and manganese peroxidase, to initiate the oxidation of PAHs. researchgate.nettandfonline.com Non-ligninolytic fungi, such as species of Aspergillus, Fusarium, and Penicillium, also contribute significantly to PAH degradation. frontiersin.org

Algal Species: Microalgae also participate in the transformation of PAHs. frontiersin.org Species like Selenastrum capricornutum and Chlorella vulgaris have demonstrated the ability to remove PAHs from their environment. nih.govfrontiersin.org Selenastrum capricornutum is capable of degrading high-molecular-weight PAHs like Benzo(k)fluoranthene and Benzo(b)fluoranthene. nih.gov

Microorganisms Involved in the Degradation of Polycyclic Aromatic Hydrocarbons
Microorganism TypeGenera/SpeciesRelevant PAHs Degraded
BacteriaMycobacteriumPyrene (B120774), Benzo[a]pyrene (B130552), Fluoranthene (B47539) nih.govpjoes.com
PseudomonasNaphthalene, Phenanthrene, Pyrene pjoes.comgavinpublishers.com
RhodococcusPyrene, Benzo[a]pyrene oup.commdpi.com
SphingomonasNaphthalene, Phenanthrene, Fluoranthene, Benzo(k)fluoranthene nih.govresearchgate.netpjoes.com
FungiPhanerochaete chrysosporiumNaphthalene, Phenanthrene, Anthracene, Pyrene researchgate.nettandfonline.com
AspergillusLow and high molecular weight PAHs frontiersin.org
FusariumLow molecular weight PAHs, Benzo[a]pyrene frontiersin.org
PenicilliumLow and high molecular weight PAHs tandfonline.com
AlgaeSelenastrum capricornutumBenzo[a]pyrene, Fluoranthene, Pyrene, Benzo(k)fluoranthene nih.govfrontiersin.org
Chlorella vulgarisFluoranthene, Pyrene frontiersin.org

Enzymatic Systems and their Specificities in Degradation

The biodegradation of high-molecular-weight polycyclic aromatic hydrocarbons (PAHs) like Benzo(k)fluoranthene is facilitated by a range of specific enzymatic systems found in various microorganisms. These enzymes catalyze the initial and subsequent steps of degradation, breaking down the complex and recalcitrant structure of the molecule.

In fungi, particularly ligninolytic species such as white-rot fungi, the degradation process is often initiated by powerful, non-specific extracellular enzymes. nih.govoup.com The primary enzymes implicated in this process are lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase. oup.comaloki.hu These enzymes function by oxidizing the PAH molecule. aloki.hu Lignin peroxidases and manganese peroxidases can convert PAHs into quinones, which are more polar and susceptible to further degradation. nih.govaloki.hunih.gov This initial oxidation is a crucial step that increases the bioavailability and reactivity of the compound for subsequent metabolic processes.

In bacteria and some non-ligninolytic fungi, the initial attack on the aromatic ring is typically catalyzed by intracellular oxygenase enzymes. oup.com Dioxygenases, particularly aromatic ring hydroxylating dioxygenases (ARHDO), are key enzymes that incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of cis-dihydrodiols. mdpi.com Another critical enzyme system is the cytochrome P-450 monooxygenase. This system adds a single oxygen atom to the benzene (B151609) ring, forming an epoxide (or arene oxide). oup.comaloki.hu This highly reactive intermediate is then enzymatically hydrated to a trans-dihydrodiol or can rearrange to form a phenol (B47542), such as Benzo(k)fluoranthen-3-ol. aloki.hunih.gov For instance, human cytochrome P450 enzymes CYP1A1 and CYP1B1 have been shown to efficiently catalyze the formation of 3-hydroxybenzo(k)fluoranthene, 8-hydroxybenzo(k)fluoranthene, and 9-hydroxybenzo(k)fluoranthene from the parent compound. nih.gov

Studies on the microalga Selenastrum capricornutum have confirmed that it can degrade Benzo(k)fluoranthene through pathways involving both monooxygenase and dioxygenase enzymes, as evidenced by the formation of both monohydroxylated and dihydrodiol metabolites. nih.gov

Key Enzymatic Systems in PAH Degradation

Enzyme SystemOrganism TypeMechanism of ActionInitial ProductsSource(s)
Lignin Peroxidase (LiP)Fungi (Ligninolytic)Extracellular oxidationQuinones nih.govoup.comaloki.hu
Manganese Peroxidase (MnP)Fungi (Ligninolytic)Extracellular oxidationQuinones nih.govoup.comaloki.hu
LaccaseFungi (Ligninolytic)Extracellular oxidation of phenolic compoundsQuinones oup.comaloki.hu
Aromatic Ring Hydroxylating Dioxygenase (ARHDO)BacteriaIncorporation of O₂ into the aromatic ringcis-Dihydrodiols mdpi.com
Cytochrome P-450 MonooxygenaseBacteria, Fungi (Non-ligninolytic), AlgaeIncorporation of one oxygen atomEpoxides, Phenols (e.g., Benzo(k)fluoranthen-3-ol) aloki.hunih.govnih.gov

Genetic and Genomic Insights into Microbial Catabolism of PAHs

Advances in genomics have provided significant insights into the genetic basis of PAH degradation by microorganisms. caister.com The bacterium Mycobacterium vanbaalenii PYR-1 is a well-studied example, known for its ability to degrade a wide range of high-molecular-weight PAHs. nih.gov Its genome contains a large, 150-kilobase catabolic region that houses a complex arrangement of genes responsible for PAH degradation. nih.gov A notable feature of this region is the presence of multiple paralogs (genes duplicated within a genome) for these catabolic genes, which is thought to contribute to the bacterium's broad substrate specificity, allowing it to degrade various PAHs. nih.gov

In many Gram-negative bacteria, genes for the degradation of lower-molecular-weight PAHs like naphthalene are often organized into operons, such as the nah operon, which encodes enzymes for both the "upper" and "lower" degradation pathways. nih.govfrontiersin.org For higher-molecular-weight PAHs, specific genes have been identified as crucial for the initial steps of degradation. For example, the gene nidA, which codes for the alpha-subunit of a pyrene dioxygenase, is often used as a genetic marker to identify bacteria capable of degrading four-ring PAHs. gavinpublishers.com

Metagenomic approaches, which involve analyzing the collective genetic material from an environmental sample, have further expanded the understanding of PAH biodegradation. frontiersin.org These studies reveal the diversity of catabolic genes and pathways present in microbial communities in contaminated sites. frontiersin.orgresearchgate.net This systems biology approach provides a global view of not just the direct molecular mechanisms but also the wider cellular responses involved in the degradation process. caister.com

Identification of Microbial Degradation Metabolites

The identification of metabolic intermediates is crucial for elucidating the degradation pathways of Benzo(k)fluoranthene. Studies using various microorganisms have successfully identified several key metabolites.

In experiments with the microalga Selenastrum capricornutum, analysis confirmed the formation of both monohydroxylated and dihydrodiol metabolites of Benzo(k)fluoranthene. nih.gov This indicates the simultaneous operation of monooxygenase and dioxygenase pathways. nih.gov Further analysis revealed the presence of metabolites with four and two aromatic rings, suggesting that ring cleavage occurs during the degradation process. nih.gov

A study involving a microbial consortium identified specific downstream products from the biotransformation of Benzo(k)fluoranthene. The detection of 9-hydroxy-fluoranthene-8-carboxylic acid and 1,8-naphthalic anhydride suggests an initial enzymatic attack on the 8,9-carbon positions of the molecule. A key ring-fission event was also identified, with ortho-ring cleavage leading to the formation of 8-carboxyfluoranthenyl-9-propenic acid.

Identified Microbial Degradation Metabolites of Benzo(k)fluoranthene

MetabolitePrecursor PathwayIdentifying Study/OrganismSource(s)
Monohydroxylated metabolitesMonooxygenaseSelenastrum capricornutum nih.gov
Dihydrodiol metabolitesDioxygenaseSelenastrum capricornutum nih.gov
9-hydroxy-fluoranthene-8-carboxylic acidRing Cleavage (Downstream)Microbial Consortium
1,8-naphthalic anhydrideRing Cleavage (Downstream)Microbial Consortium
8-carboxyfluoranthenyl-9-propenic acidOrtho-Ring CleavageMicrobial Consortium

Biotransformation in Non-Human Organisms

Enzyme Systems Involved (e.g., Cytochrome P450, Aryl Hydrocarbon Receptor, GST, UGT in Fish)

In non-human organisms, particularly aquatic vertebrates like fish, the biotransformation of PAHs is a critical detoxification process mediated by a well-defined set of enzyme systems. The primary enzymes involved are the Cytochrome P450 (CYP) monooxygenases, which catalyze the initial Phase I oxidation of PAHs. unram.ac.id The expression of these enzymes, especially those in the CYP1 family (e.g., CYP1A, CYP1B), is regulated by the Aryl Hydrocarbon Receptor (AHR). nih.gov When a PAH like Benzo(k)fluoranthene enters a cell, it can bind to and activate the AHR, which then promotes the transcription of CYP1 genes. nih.govbohrium.com This induction allows the organism to increase its capacity to metabolize the xenobiotic.

Following the initial oxidation by CYPs, the resulting metabolites undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. Two key enzyme families involved in this phase are Glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). GSTs catalyze the conjugation of PAH epoxides and other reactive metabolites with glutathione. nih.gov Exposure of fish to PAHs has been shown to significantly increase GST activity. nih.gov UGTs, in turn, conjugate hydroxylated PAH metabolites with glucuronic acid. These coordinated enzymatic activities, primarily localized in the liver, are central to the detoxification and elimination of PAHs in fish.

Formation and Fate of Monohydroxylated and Dihydrodiol Metabolites

The biotransformation of Benzo(k)fluoranthene in non-human organisms begins with its oxidation by Cytochrome P450 enzymes. nih.gov This initial step generates highly reactive arene oxide intermediates. These epoxides can follow two main pathways: they can be rearranged non-enzymatically to form monohydroxylated metabolites (phenols), or they can be hydrated by the enzyme epoxide hydrolase to form trans-dihydrodiols. nih.gov

Specifically for Benzo(k)fluoranthene, metabolic studies in rats have identified 8,9-dihydro-8,9-dihydroxybenzo(k)fluoranthene as a major dihydrodiol metabolite. nih.govaacrjournals.orgaacrjournals.org Similarly, the formation of both monohydroxylated and dihydrodiol metabolites of Benzo(k)fluoranthene has been confirmed in the aquatic microalga Selenastrum capricornutum. nih.gov

The fate of these metabolites is critical to the organism's health. While conjugation and excretion represent a detoxification pathway, the dihydrodiol metabolites can also be subjected to a second round of oxidation by CYP enzymes. nih.gov This can lead to the formation of dihydrodiol epoxides, which are often highly reactive and are considered ultimate carcinogens due to their ability to form covalent adducts with DNA. nih.govaacrjournals.org

Observations of Ring-Opening Oxygenases in Aquatic Organisms

While ring-opening via dioxygenase enzymes is a hallmark of bacterial and fungal PAH degradation, evidence for similar mechanisms in aquatic organisms has been limited. However, recent research on the freshwater microalga Selenastrum capricornutum has provided new insights. nih.gov In a study on the degradation of Benzo(k)fluoranthene and Benzo(b)fluoranthene by this alga, researchers identified key metabolites containing four and two aromatic rings. nih.gov The formation of these specific products strongly suggests the activity of aromatic ring-opening oxygenases, a metabolic capability not previously well-documented in microalgae. nih.gov This finding indicates that some aquatic microorganisms possess advanced enzymatic machinery capable of cleaving the stable aromatic structure of high-molecular-weight PAHs, a crucial step toward their complete mineralization. nih.gov

Ecological Relevance and Environmental Biomarkers of Benzo K Fluoranthen 3 Ol

Benzo(k)fluoranthen-3-ol as a Biomarker of PAH Exposure in Environmental Biomonitoring

The assessment of PAH exposure in organisms is often achieved through biomonitoring, which provides an integrated measure of uptake from all routes. nih.gov The analysis of PAH metabolites, such as Benzo(k)fluoranthen-3-ol, in biological fluids is a key technique in this field, as parent PAHs are often rapidly metabolized and may not be present at detectable concentrations in tissues. mdpi.comepa.gov

The analysis of PAH metabolites in fish bile is a widely accepted and effective method for monitoring PAH pollution in aquatic environments. nih.gov Fish metabolize PAHs in the liver, and the resulting metabolites are concentrated in the bile before excretion. nih.gov This makes bile an ideal matrix for detecting recent exposure to these contaminants. nih.gov

Numerous studies have established the utility of specific OH-PAHs in fish bile as indicators of environmental contamination. For instance, 1-hydroxypyrene and 1-hydroxyphenanthrene are commonly quantified metabolites that serve as reliable biomarkers for exposure to pyrene (B120774) and phenanthrene. nih.gov Similarly, 3-hydroxybenzo[a]pyrene is a certified reference material for monitoring exposure to the potent carcinogen Benzo[a]pyrene (B130552). rsc.org While the metabolic pathway for Benzo(k)fluoranthene is known to produce Benzo(k)fluoranthen-3-ol, specific studies detailing the application and quantification of this particular metabolite in fish bile for assessing environmental contamination are not widely documented in the available literature. psu.edu However, the principle remains that its presence would indicate exposure to its parent compound, Benzo(k)fluoranthene.

A cornerstone of using metabolites as biomarkers is establishing a clear correlation between the concentration of the metabolite in a biological sample and the extent of exposure to the parent compound. Such correlations have been well-documented for several PAHs. For example, urinary 1-hydroxypyrene is the most commonly measured biomarker for assessing exposure to total PAHs, as pyrene is often present in a relatively fixed ratio to other PAHs in many environmental mixtures. elsevierpure.com Studies in firefighters have shown strong correlations between dermal PAH exposure and the urinary excretion of 1-hydroxypyrene. mdpi.com

While Benzo(k)fluoranthen-3-ol is a confirmed metabolite of Benzo(k)fluoranthene, specific research establishing a quantitative correlation between levels of Benzo(k)fluoranthen-3-ol in matrices like bile or urine and the exposure levels of the parent Benzo(k)fluoranthene is limited in scientific literature. psu.edu The development of such correlation studies would be essential to validate Benzo(k)fluoranthen-3-ol as a reliable quantitative biomarker for its parent compound.

Environmental Monitoring Applications

Monitoring the sources, distribution, and fate of PAHs in the environment is critical for assessing ecological risk. This typically involves measuring the concentration of the parent PAH compounds in various environmental media.

Benzo(k)fluoranthene, the precursor to Benzo(k)fluoranthen-3-ol, is ubiquitously detected in the environment due to its formation during incomplete combustion. nih.gov As a metabolite, Benzo(k)fluoranthen-3-ol is primarily found within organisms as a product of biotransformation and is not typically monitored directly in abiotic environmental compartments like air, water, or soil. The monitoring efforts focus on the parent compound, which indicates the potential for exposure.

Air: Benzo(k)fluoranthene is often detected in atmospheric particulate matter, with concentrations varying based on proximity to emission sources like industrial activities and traffic. nih.gov

Water: Due to its high hydrophobicity, Benzo(k)fluoranthene has very low solubility in water. It is typically found at low nanogram per liter concentrations in freshwater systems and tends to adsorb to suspended particulate matter. nih.govtpsgc-pwgsc.gc.ca

Soil and Sediments: Benzo(k)fluoranthene strongly binds to organic matter in soil and sediments, which act as major environmental sinks. nih.govtpsgc-pwgsc.gc.ca This leads to its persistence and accumulation in these compartments. tpsgc-pwgsc.gc.ca Concentrations in soils can vary widely, reflecting the history of local deposition from atmospheric and industrial sources.

Table 1: Example Concentrations of Benzo(k)fluoranthene in Environmental Compartments (Note: These values are illustrative and can vary significantly by location and proximity to sources)

Environmental CompartmentReported Concentration RangeReference
Freshwater (Danube River, Hungary)7.2 - 17.2 ng/L nih.gov
Freshwater (Iberian Peninsula)4.4 - 7.0 ng/L nih.gov
Fish Fillets (Processed)<0.01 - 2.24 µg/kg mdpi.com
Lichens (Bioindicators for Air)25 - 40 ng/g (for total of 12 PAHs) nih.gov

The spatial and temporal distribution of Benzo(k)fluoranthene in the environment is directly linked to the location and intensity of its emission sources. Studies tracking PAH concentrations often reveal distinct patterns:

Spatial Distribution: Higher concentrations are typically found in urban and industrialized areas compared to rural or remote locations. helcom.fi For aquatic environments, elevated levels are often observed in sediments near industrial outfalls, urban runoff, and busy shipping lanes. epa.gov

Temporal Distribution: Seasonal variations are common, with higher atmospheric concentrations often observed in winter in temperate climates due to increased emissions from residential heating (e.g., wood burning) and specific meteorological conditions that trap pollutants. researchgate.net

As the formation of Benzo(k)fluoranthen-3-ol depends on the uptake and metabolism of its parent compound, the spatial patterns of this biomarker in wildlife populations would be expected to mirror the environmental distribution of Benzo(k)fluoranthene.

Identifying the sources of PAH contamination is a key goal of environmental monitoring. One of the most common methods for source apportionment is the use of diagnostic ratios of different parent PAH isomers. These ratios can help distinguish between pyrogenic (from combustion) and petrogenic (from petroleum) sources.

Several diagnostic ratios involving Benzo(k)fluoranthene are used to differentiate between emission sources like vehicular exhaust, coal combustion, and wood burning. For example, the ratio of Benzo[b]fluoranthene to the sum of Benzo[b]fluoranthene and Benzo[k]fluoranthene (B[b]F / (B[b]F + B[k]F)) is used to distinguish between different combustion sources. researchgate.net While the use of parent PAH ratios is well-established, the application of metabolite ratios for source apportionment is a more novel concept and is not yet widely implemented. There are no specific, established diagnostic ratios using Benzo(k)fluoranthen-3-ol found in the reviewed scientific literature.

Table 2: Common Parent PAH Diagnostic Ratios for Source Apportionment

RatioValue < 0.4Value 0.4 - 0.5Value > 0.5Potential Source Indicated
Fluoranthene (B47539) / (Fluoranthene + Pyrene) PetroleumFossil Fuel CombustionGrass, Wood, Coal Combustion
Indeno[1,2,3-cd]pyrene / (Indeno[1,2,3-cd]pyrene + Benzo[g,h,i]perylene) PetroleumFossil Fuel CombustionGrass, Wood, Coal Combustion
Benzo[a]anthracene / (Benzo[a]anthracene + Chrysene) PetroleumMixed/CombustionCombustion

Environmental Persistence and Bioaccumulation in Ecosystems (Mechanistic Considerations)

The environmental fate of Benzo(k)fluoranthen-3-ol is intrinsically linked to the properties of its parent compound, Benzo(k)fluoranthene. The persistence and bioaccumulation of this hydroxylated metabolite are governed by a complex interplay of its physicochemical properties and the biological systems with which it interacts.

Factors Influencing Environmental Persistence (e.g., Molecular Stability, Hydrophobicity, Adsorption)

The environmental persistence of polycyclic aromatic hydrocarbons (PAHs) and their metabolites is largely dictated by their molecular structure and resulting physicochemical properties. For Benzo(k)fluoranthen-3-ol, these factors determine its distribution and longevity in various environmental compartments.

The stability of the chemical structure and its association with organic matter are key contributors to the persistence of PAHs in soils nih.gov. Heavier compounds, like Benzo(k)fluoranthene, have a tendency to accumulate in soils and demonstrate increased bioavailability to living organisms nih.gov. The introduction of a hydroxyl group to form Benzo(k)fluoranthen-3-ol can alter its reactivity, but the fused benzene (B151609) ring structure, characteristic of PAHs, provides a foundation of high molecular stability. This inherent stability means that the compound is resistant to rapid degradation.

Hydrophobicity is another critical factor. PAHs are generally hydrophobic, a characteristic that leads to their low solubility in water and a strong tendency to adsorb to particulate matter and sediments ijaar.orgoup.com. Benzo(k)fluoranthene, the parent compound, has a high octanol-water partition coefficient (log Kow) of 6.84, indicating its strong lipophilic and hydrophobic nature inchem.org. While the addition of a hydroxyl group in Benzo(k)fluoranthen-3-ol increases its polarity and potential for hydrogen bonding, it is expected to remain a largely hydrophobic molecule. This hydrophobicity drives its partitioning from the water column into sediments and soils, where it can be sequestered for extended periods ijaar.orgoup.com.

Adsorption to organic matter in soil and sediment is a primary mechanism for the environmental persistence of PAHs nih.gov. The strong affinity of these compounds for organic carbon limits their availability for microbial degradation and transport in the aqueous phase. Benzo(k)fluoranthene exhibits very strong adsorption to organic matter, which contributes to its long residence time in soil and sediment tpsgc-pwgsc.gc.ca. Once adsorbed, it is released back into the environment in its gaseous or dissolved forms very slowly tpsgc-pwgsc.gc.ca. The persistence of PAHs in the air is influenced by factors such as sunlight, humidity, temperature, and precipitation pjoes.com.

FactorInfluence on Environmental Persistence of Benzo(k)fluoranthene and its Metabolites
Molecular Stability The fused aromatic ring structure imparts high stability, making it resistant to degradation.
Hydrophobicity High hydrophobicity leads to low water solubility and strong partitioning into soil and sediment.
Adsorption Strong adsorption to organic matter in soil and sediment reduces bioavailability and slows degradation.

Bioaccumulation Potential in Organisms and the Modulating Role of Metabolic Capacity

The bioaccumulation of PAHs and their metabolites in organisms is a significant concern due to the potential for toxicity and transfer through the food chain. The extent of bioaccumulation is influenced by the organism's ability to metabolize and excrete these compounds.

The bioaccumulation potential of PAHs is generally correlated with their hydrophobicity nih.gov. Chemicals with high Kow values, like Benzo(k)fluoranthene, tend to have a high bioaccumulation factor nih.gov. These compounds can accumulate in the fatty tissues of organisms. Bioaccumulation of this chemical may occur in crustaceans and fish inchem.org. However, this trend is not always straightforward, as the metabolic capacity of the organism plays a crucial modulating role nih.gov. For instance, fish are considered to have a higher metabolic capacity and can metabolize and depurate PAHs more quickly, which can prevent a positive correlation between the concentration of PAHs in their bodies and the Kow value nih.gov.

Organisms take up PAHs through various routes, including respiration, ingestion of contaminated food and sediment, and dermal absorption from the surrounding water nih.gov. Once absorbed, the metabolic machinery of the organism attempts to detoxify and eliminate the foreign compound. This process often involves the hydroxylation of the parent PAH to form metabolites like Benzo(k)fluoranthen-3-ol.

The metabolic capacity to transform and excrete PAHs varies significantly among different species nih.gov. While some organisms can efficiently metabolize and eliminate these compounds, others may accumulate them to higher concentrations nih.gov. Marine organisms that lack a robust metabolic detoxification enzyme system are more prone to accumulating polycyclic aromatic hydrocarbons nih.gov. The presence of Benzo(k)fluoranthen-3-ol in an organism is a direct indicator of exposure to and metabolic activation of the parent compound. The balance between the rate of uptake and the rate of metabolic clearance ultimately determines the net bioaccumulation of both the parent PAH and its metabolites.

Organism TypeMetabolic Capacity for PAHsBioaccumulation Potential
Fish Generally highLower than expected based on hydrophobicity due to rapid metabolism and depuration. nih.gov
Invertebrates (e.g., crustaceans, mollusks) Variable, often lower than fishCan be high, leading to significant body burdens. inchem.org
Marine organisms lacking detoxification enzymes LowHigh potential for accumulation. nih.gov

Current Research Challenges and Future Directions

Elucidation of Novel and Later-Generation Transformation Products

A primary challenge in the study of Benzo(k)fluoranthen-3-ol is the comprehensive identification of its subsequent transformation products. The initial hydroxylation is merely the first step in a cascade of reactions that can lead to a diverse array of chemical species with varying properties and toxicities.

Microbial consortia have demonstrated the ability to degrade Benzo(k)fluoranthene, with degradation rates of up to 69% observed over seven days. amazonaws.com The metabolic pathways involved are intricate and can lead to the formation of highly functionalized molecules and ring-opening species. amazonaws.com For instance, the biotransformation of Benzo(k)fluoranthene by Sphingobium sp. strain KK22 involves an initial attack on the 8,9-carbon position, leading to ortho-ring cleavage. This process results in the formation of metabolites such as 8-carboxyfluoranthenyl-9-propenic acid. Further degradation can yield downstream products like 9-hydroxy-fluoranthene-8-carboxylic acid and 1,8-naphthalic anhydride (B1165640).

The identification of these later-generation products is analytically demanding. They are often present in complex environmental matrices at low concentrations and may be more polar and less stable than the parent compound. A significant research gap exists in fully characterizing the complete degradation pathways and identifying all intermediate and terminal products that arise from Benzo(k)fluoranthen-3-ol.

Identified Transformation Product Precursor Compound Degradation Step
8-carboxyfluoranthenyl-9-propenic acidBenzo(k)fluorantheneOrtho-ring cleavage
9-hydroxy-fluoranthene-8-carboxylic acidBenzo(k)fluorantheneDownstream degradation
1,8-naphthalic anhydrideBenzo(k)fluorantheneDownstream degradation

Advancement in Computational and Theoretical Chemistry Approaches

Computational chemistry offers powerful tools to investigate the environmental behavior of compounds like Benzo(k)fluoranthen-3-ol, providing insights that can be difficult to obtain through experimental methods alone.

Predictive modeling is crucial for understanding the potential environmental fate of Benzo(k)fluoranthen-3-ol and its subsequent transformation products. Multimedia fate models, such as the Quantitative Water Air Sediment Interaction (QWASI) fugacity model, have been used to characterize the fate and transfer of parent PAHs in aquatic systems. repec.orgresearchgate.net These models can simulate processes like air-sea exchange, deposition, and degradation. nih.gov By adapting these models, researchers can predict the distribution and persistence of hydroxylated metabolites. However, a significant challenge lies in obtaining the necessary physicochemical data for these often-uncharacterized transformation products to parameterize the models accurately. Future research will need to focus on generating experimental data or developing robust quantitative structure-property relationship (QSPR) models for these metabolites.

The fate and transport of Benzo(k)fluoranthen-3-ol are heavily influenced by its interactions with environmental matrices such as soil, sediment, and dissolved organic matter. Molecular dynamics (MD) simulations are increasingly being used to study the interactions of PAHs with these complex environmental components at a molecular level. researchgate.netnih.govresearchgate.net For example, MD simulations can predict the release of PAHs from asphalt concrete pavements under various environmental conditions. researchgate.net This approach can be extended to simulate the sorption, desorption, and mobility of Benzo(k)fluoranthen-3-ol and its degradation products in soil and sediment. nih.govmdpi.com A key challenge is the accurate representation of the complex and heterogeneous nature of environmental matrices in these simulations. nih.gov

Computational Approach Application to Benzo(k)fluoranthen-3-ol Research Key Challenge
Multimedia Fate Models (e.g., QWASI)Predicting environmental distribution and persistence. repec.orgresearchgate.netLack of physicochemical data for transformation products.
Molecular Dynamics (MD) SimulationsSimulating interactions with soil, sediment, and organic matter. researchgate.netnih.govAccurately representing complex environmental matrices.

Development of Integrated Analytical Methodologies for Comprehensive Environmental Assessment

To address the challenges of identifying and quantifying Benzo(k)fluoranthen-3-ol and its diverse transformation products, the development of advanced and integrated analytical methods is essential.

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex environmental samples. springernature.comactascientific.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prevalent for determining PAHs and their metabolites. nih.gov

For the analysis of hydroxylated metabolites like Benzo(k)fluoranthen-3-ol, which are more polar than their parent compounds, LC-MS/MS is particularly powerful. nih.govjst.go.jpnih.gov This technique offers high sensitivity and selectivity, enabling the simultaneous quantification of multiple hydroxylated PAHs in various matrices, including urine and bile. jst.go.jpnih.gov The development of methods like dispersive liquid-liquid microextraction (DLLME) coupled with GC-MS/MS further enhances the ability to detect these compounds at low concentrations. oup.com

A future direction is the increased use of high-resolution mass spectrometry (HRMS), such as Orbitrap-HRMS, for the target screening of a wide range of PAH derivatives in surface water and other environmental compartments. mdpi.com The challenge remains in developing standardized methods and certified reference materials for the growing number of identified transformation products to ensure data quality and comparability across studies.

Miniaturization and Automation for On-Site Environmental Analysis

The transition from conventional laboratory-based analysis to on-site environmental monitoring of compounds like Benzo(k)fluoranthen-3-ol presents significant challenges and opportunities. Traditional methods for analyzing polycyclic aromatic hydrocarbons (PAHs) are often labor-intensive, time-consuming, and require the use of large volumes of environmentally unfriendly solvents. food-safety.com The development of miniaturized and automated systems is a key research direction aimed at providing rapid, cost-effective, and portable solutions for real-time analysis.

Miniaturization focuses on reducing the scale of analytical processes, such as sample preparation and detection. palsystem.com Techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) are examples of miniaturized sample preparation methods that reduce solvent consumption and extraction time. nih.gov A notable advancement is the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, which simplifies sample preparation and improves recovery rates for PAHs in various matrices. food-safety.com The goal is to develop portable instruments capable of performing these complex analyses in the field, which would allow for more frequent and widespread monitoring of contaminated sites. anavoc.com

Automation is crucial for increasing the efficiency and consistency of PAH analysis. palsystem.com Automated systems can handle complex and labor-intensive clean-up procedures, particularly for challenging samples like edible oils, where lipids must be removed before analysis with gas chromatography-mass spectrometry (GC-MS). palsystem.com By automating these steps, the potential for human error is reduced, and sample throughput is significantly increased. thermofisher.com The integration of miniaturized components into automated platforms is a promising approach for creating transportable instruments for continuous, on-site monitoring of gaseous and particulate-bound PAHs. anavoc.com

Despite progress, several challenges remain. Environmental samples are often complex matrices containing numerous interfering compounds that can affect the accuracy of detection and quantification. thermofisher.com Achieving high sensitivity and selectivity in a miniaturized, field-deployable device is a primary hurdle. nih.gov Future research will likely focus on the development of novel materials and sensor technologies that can selectively capture and detect trace levels of specific PAH derivatives like Benzo(k)fluoranthen-3-ol in complex environmental mixtures.

Table 1: Comparison of Conventional vs. Miniaturized PAH Analysis Techniques

Feature Conventional Methods (e.g., SPE, LLE) Miniaturized & Automated Methods (e.g., µSPE, QuEChERS)
Sample/Solvent Volume Large (milliliters to liters) Small (microliters to milliliters) palsystem.com
Analysis Time Long (hours to days) Short (minutes to hours) food-safety.com
Portability Laboratory-bound Field-deployable potential anavoc.com
Labor Intensity High, manual processing palsystem.com Low, automated processing palsystem.com
Environmental Impact High solvent waste Reduced solvent waste
Throughput Low High thermofisher.com

Deeper Mechanistic Understanding of Biotransformation Pathways

While it is known that microorganisms can degrade high molecular weight (HMW) PAHs, a deeper understanding of the specific biotransformation pathways for Benzo(k)fluoranthen-3-ol is a critical area of ongoing research. Bioremediation, which utilizes the metabolic capabilities of microorganisms, is considered a cost-effective and environmentally friendly approach to cleaning up contaminated sites. nih.gov

The initial step in the bacterial degradation of PAHs is typically initiated by the action of multi-component enzyme systems. nih.gov Ring-hydroxylating dioxygenases (RHDs) are key enzymes that incorporate two atoms of oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols. asm.org This is a crucial step that destabilizes the aromatic structure and makes the compound more susceptible to further degradation. Following this, dehydrogenases convert the cis-dihydrodiols into catechols, which are then cleaved by other enzymes, opening the aromatic ring. nih.gov

Fungi, particularly white-rot fungi, employ a different strategy. They secrete non-specific extracellular enzymes like lignin (B12514952) peroxidase, manganese peroxidase, and laccase. These powerful oxidative enzymes generate highly reactive radicals that can attack the stable structure of HMW PAHs, initiating the degradation process.

Identifying the specific genes that code for these degradative enzymes is essential for understanding and potentially enhancing bioremediation processes. Genomic and transcriptomic analyses help to identify gene clusters responsible for PAH degradation in various microorganisms. nih.govasm.org For instance, studies have identified genes for cytochrome P450, catalase, and dehydrogenase that show increased expression during PAH degradation. nih.gov Understanding the regulatory networks that control the expression of these genes—how they are switched on in the presence of pollutants like Benzo(k)fluoranthen-3-ol—is a key challenge. This knowledge could be used to optimize conditions for bioremediation or to engineer microorganisms with enhanced degradation capabilities.

Table 2: Key Enzymes in PAH Biotransformation

Enzyme Class Organism Type Role in Degradation
Ring-Hydroxylating Dioxygenases (RHDs) Bacteria Initial attack on the aromatic ring, forming cis-dihydrodiols asm.org
Dehydrogenases Bacteria Conversion of dihydrodiols to catechols nih.gov
Catechol Dioxygenases Bacteria Cleavage of the aromatic ring
Lignin Peroxidase (LiP) Fungi Non-specific oxidation of aromatic structures
Manganese Peroxidase (MnP) Fungi Oxidation of phenolic and non-phenolic compounds
Laccase (Lac) Fungi Oxidation of phenolic compounds

The degradation of complex pollutants like Benzo(k)fluoranthen-3-ol in the natural environment is rarely accomplished by a single microbial species. Instead, it is often the result of the synergistic activities of a diverse microbial consortium. amazonaws.com Different species within the community may carry out different steps of the degradation pathway, with the metabolic products of one organism serving as the substrate for another. This metabolic cooperation is crucial for the complete mineralization of HMW PAHs to carbon dioxide and water. amazonaws.com

Research has shown that consortia of bacteria and fungi can be more effective at degrading PAHs than individual pure cultures. amazonaws.com For example, a mixed culture of Pseudomonas sp., Bacillus sp., and Klebsiella sp. has been reported to biodegrade Benzo(k)fluoranthene. Similarly, the microalga Selenastrum capricornutum has been shown to efficiently degrade Benzo(k)fluoranthene, releasing enzymes into the external environment to carry out the biodegradation. nih.gov

A significant challenge is to understand the complex interactions within these degrading communities. This includes studying how environmental factors such as nutrient availability, oxygen levels, pH, and temperature influence the structure and function of the microbial community. nih.gov Furthermore, the presence of co-contaminants can either inhibit or enhance the degradation process. A deeper understanding of this microbial ecology is essential for developing effective in-situ bioremediation strategies, such as biostimulation (adding nutrients to encourage native degraders) and bioaugmentation (introducing specialized microorganisms to a contaminated site). nih.gov

Investigation of Environmental Interactions and Matrix Effects

The fate, reactivity, and analysis of Benzo(k)fluoranthen-3-ol in the environment are heavily influenced by its interactions with the surrounding environmental matrix, such as soil, sediment, or atmospheric particles. nih.gov

Due to their hydrophobic nature, HMW PAHs and their derivatives strongly adsorb onto soil and sediment particles, making these environments a major sink for such pollutants. nih.gov This association with the particle matrix has profound effects on their environmental fate. For instance, PAHs adsorbed onto soot particles, which are formed during incomplete combustion, can be protected from degradation. nih.gov The compounds can become partially occluded within the soot matrix or trapped in micropores, reducing their bioavailability to microorganisms and their exposure to environmental oxidants. nih.govnih.gov

The physical and chemical properties of the particulate matter, such as particle size, surface area, and organic carbon content, play a crucial role. nih.gov Photodegradation, a key process for the breakdown of PAHs in the atmosphere, is significantly affected by the particle matrix. nih.gov While sunlight can break down PAHs, the rate of this decay is influenced by factors like the thickness of the soot layer and the presence of other compounds on the particle surface. nih.govbohrium.com The complex interactions within the particle matrix can either enhance or suppress the reactivity of the adsorbed PAH, making it challenging to predict their environmental persistence and transport. nih.gov

The accurate quantification of trace levels of Benzo(k)fluoranthen-3-ol is often complicated by "matrix effects". researchgate.net A matrix effect occurs when components of the sample other than the analyte of interest interfere with the analytical measurement, causing either suppression or enhancement of the signal. chromatographyonline.com This is a significant challenge in complex environmental matrices like soil, water, and biological tissues, which contain a multitude of organic and inorganic compounds. thermofisher.comresearchgate.net

Several strategies are employed to mitigate matrix effects. One of the simplest approaches is sample dilution, which reduces the concentration of interfering components, although this may compromise the sensitivity of the analysis if the analyte is present at very low levels. nih.gov More sophisticated approaches include:

Improved Sample Clean-up: Optimizing sample preparation and extraction techniques to selectively remove interfering compounds while retaining the analyte of interest. chromatographyonline.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample. This helps to compensate for the matrix effect, as both the standards and the sample are affected similarly.

Use of Internal Standards: Adding a known amount of a compound (ideally a stable isotope-labeled version of the analyte) to both the samples and the calibration standards. The internal standard experiences similar matrix effects as the analyte, allowing for accurate quantification by comparing their signal ratios. drawellanalytical.com

Standard Addition Method: Involves adding known quantities of the analyte to the sample itself to create a calibration curve within the sample's own matrix, directly accounting for its specific effects. drawellanalytical.com

The choice of strategy depends on the complexity of the matrix, the required sensitivity, and the availability of appropriate blank matrices or internal standards. nih.gov Overcoming these analytical challenges is crucial for obtaining reliable data on the environmental occurrence and fate of Benzo(k)fluoranthen-3-ol.

Q & A

Q. How do isomeric differences (e.g., benzo[k] vs. benzo[j]fluoranthene derivatives) affect analytical separation and toxicity profiles?

  • Methodological Answer : Isomers require high-resolution GC or HPLC columns (e.g., C18 with 2.6 µm particle size) and tandem MS for confident identification . Toxicity comparisons should use in vitro models (e.g., HepG2 cells) to assess CYP1A1 induction and ROS generation, as seen in benzo[a]pyrene studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.